molecular formula C15H12F2O3 B1401548 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde CAS No. 819075-84-8

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B1401548
CAS No.: 819075-84-8
M. Wt: 278.25 g/mol
InChI Key: NUODJMWRIWKJCU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUODJMWRIWKJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80839956
Record name 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819075-84-8
Record name 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80839956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,6-difluorophenol with 3-methoxybenzaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the difluorophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates key structural, synthetic, and functional differences between this compound and analogous compounds.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications/Research Context
This compound C₁₅H₁₂O₃F₂ 278.25 2,6-Difluorophenylmethoxy, 3-methoxy Intermediate in pharmaceutical synthesis
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) C₂₂H₂₀O₃ 332.40 Benzyloxy, phenethoxy Synthetic intermediate for phenolic derivatives
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) C₂₆H₂₂N₄O₇ 512.47 Triazine ring, methoxy, formyl Herbicide precursor via triazine-based synthesis
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) C₂₅H₁₉BrN₄O₆ 567.81 Bromine, triazine, methoxy Agrochemical research (bromine enhances electrophilicity)
Key Observations:

Substituent Effects: The 2,6-difluorophenylmethoxy group in the target compound confers enhanced lipophilicity compared to non-fluorinated analogs like C2. Fluorine’s electron-withdrawing nature may also modulate electronic properties of the benzaldehyde core, affecting its reactivity in subsequent reactions (e.g., nucleophilic additions) . Triazine-containing analogs (5k, 5l) exhibit significantly higher molecular weights due to the triazine backbone and additional substituents. These compounds are designed for agrochemical applications, leveraging the triazine ring’s ability to inhibit plant enzymes .

Synthetic Complexity :

  • The target compound’s synthesis is likely simpler compared to triazine derivatives (e.g., 5k, 5l), which require multi-step protocols involving 2,4,6-trichlorotriazine and sequential nucleophilic substitutions .
  • For example, compound 5k involves three distinct steps: triazine ring formation, vanillin coupling, and esterification, yielding a 90% purified product after chromatography .

Functional Group Diversity :

  • The aldehyde group in the target compound makes it a versatile intermediate for further derivatization (e.g., condensation reactions to form Schiff bases).
  • In contrast, ester and triazine groups in analogs like 5k and 5l are tailored for herbicidal activity, as seen in related sulfonylurea herbicides (e.g., metsulfuron-methyl) .

Biological Activity

4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde, with the chemical formula C16H15F2O3 and CAS number 819075-84-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 292.29 g/mol
  • Molecular Formula : C16H15F2O3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural features often exhibit:

  • Antioxidant Activity : The presence of methoxy groups can enhance electron donation, improving the compound's ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research findings:

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth

Anticancer Activity

A study conducted on various benzaldehyde derivatives indicated that this compound demonstrated significant cytotoxicity against human breast cancer cell lines. The IC50 values were reported in the low micromolar range, suggesting potent anticancer effects.

Antioxidant Properties

Research evaluating the antioxidant potential of this compound revealed that it effectively reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations in treated cells.

Antimicrobial Studies

In antimicrobial assessments, this compound exhibited inhibitory activity against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for different bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde
Reactant of Route 2
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4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde

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